molecular formula C5H7BrClNO B6218887 5-bromo-4-ethyl-1,3-oxazole hydrochloride CAS No. 2751616-10-9

5-bromo-4-ethyl-1,3-oxazole hydrochloride

Cat. No.: B6218887
CAS No.: 2751616-10-9
M. Wt: 212.47 g/mol
InChI Key: YLLBSZVGANTKNR-UHFFFAOYSA-N
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Description

5-Bromo-4-ethyl-1,3-oxazole hydrochloride is a heterocyclic organic compound that contains a bromine atom, an ethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-ethyl-1,3-oxazole hydrochloride typically involves the bromination of 4-ethyl-1,3-oxazole. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the 5-position of the oxazole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-ethyl-1,3-oxazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can produce oxazole N-oxides or reduced oxazole derivatives .

Scientific Research Applications

5-Bromo-4-ethyl-1,3-oxazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-4-ethyl-1,3-oxazole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,3-oxazole hydrochloride
  • 4-Ethyl-1,3-oxazole
  • 5-Bromo-4-methyl-1,3-oxazole hydrochloride

Uniqueness

5-Bromo-4-ethyl-1,3-oxazole hydrochloride is unique due to the presence of both a bromine atom and an ethyl group on the oxazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

2751616-10-9

Molecular Formula

C5H7BrClNO

Molecular Weight

212.47 g/mol

IUPAC Name

5-bromo-4-ethyl-1,3-oxazole;hydrochloride

InChI

InChI=1S/C5H6BrNO.ClH/c1-2-4-5(6)8-3-7-4;/h3H,2H2,1H3;1H

InChI Key

YLLBSZVGANTKNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC=N1)Br.Cl

Purity

95

Origin of Product

United States

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